Product packaging for Sebacic dihydrazide(Cat. No.:CAS No. 125-83-7)

Sebacic dihydrazide

Cat. No.: B089625
CAS No.: 125-83-7
M. Wt: 230.31 g/mol
InChI Key: ZWLIYXJBOIDXLL-UHFFFAOYSA-N
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Description

Sebacic dihydrazide is a useful research compound. Its molecular formula is C10H22N4O2 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N4O2 B089625 Sebacic dihydrazide CAS No. 125-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanedihydrazide
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InChI

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZWLIYXJBOIDXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)NN)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
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DSSTOX Substance ID

DTXSID30883606
Record name Decanedioic acid, 1,10-dihydrazide
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Molecular Weight

230.31 g/mol
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CAS No.

925-83-7
Record name Decanedioic acid 1,10-dihydrazide
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Record name Decanedioic acid, 1,10-dihydrazide
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Record name Sebacic dihydrazide
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Record name Decanedioic acid, 1,10-dihydrazide
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Record name Decanedioic acid, 1,10-dihydrazide
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Record name Sebacohydrazide
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Synthesis Methodologies for Sebacic Dihydrazide

Conventional Synthetic Routes

Conventional methods for synthesizing sebacic dihydrazide are foundational and widely practiced. They typically involve direct reactions with sebacic acid or the transformation of its ester derivatives.

A common and established method for preparing this compound involves a two-step process starting from sebacic acid. evitachem.comresearchgate.net The first step is the conversion of sebacic acid to its more reactive acid chloride derivative, sebacoyl chloride, by reacting it with thionyl chloride. evitachem.comsmolecule.com This is typically achieved by refluxing a mixture of sebacic acid and thionyl chloride. evitachem.comresearchgate.net

Following the formation of sebacoyl chloride, the reaction mixture is cooled, and hydrazine (B178648) hydrate (B1144303) is introduced. evitachem.comderpharmachemica.com This leads to the formation of this compound. The final product is often purified by crystallization from a solvent such as aqueous ethanol. evitachem.com Basification with a dilute ammonium (B1175870) hydroxide (B78521) solution may be used to afford the free base product. derpharmachemica.com One study reported achieving a yield of 80% with a melting point of 214°C for the final crystallized product. derpharmachemica.com

Table 1: Synthesis of this compound via Thionyl Chloride Route

Step Reactants Reagents/Conditions Product Reported Yield Reference
1 Sebacic Acid (0.01 mole) Thionyl Chloride (0.02 mole), Reflux for 20 min Sebacoyl Chloride (intermediate) - derpharmachemica.com

An alternative conventional route is the hydrazinolysis of dicarboxylic acid esters, such as dimethyl sebacate (B1225510). chembk.comatamanchemicals.com In this method, dimethyl sebacate is reacted directly with hydrazine hydrate to produce this compound. chembk.com This process is a direct conversion that leverages the nucleophilic nature of hydrazine to displace the methoxy (B1213986) groups of the ester, forming the more stable dihydrazide structure. This method is noted as a pathway for producing precursors for other chemical syntheses, such as the creation of isocyanates for thermoplastic polyurethanes. atamanchemicals.com

Table 2: Hydrazinolysis of Dimethyl Sebacate

Reactant 1 Reactant 2 Product Reference

This compound can be synthesized via hydrazide conjugation reactions. The structure of this compound, with its two terminal hydrazide functional groups (-CONHNH2), allows it to participate in various conjugation reactions. smolecule.com These reactions are particularly useful in polymer chemistry and bioconjugation. For example, this compound can be used to covalently link biomolecules to other surfaces or carriers. smolecule.com The hydrazide groups are reactive towards aldehydes and ketones, forming stable hydrazone linkages. smolecule.com This reactivity is fundamental to its role as a cross-linking agent, where it connects polymer chains, and in building more complex molecules. smolecule.comatamankimya.com The condensation of dihydrazides, like this compound, with other molecules is a key step in forming larger, functional structures. chemrxiv.org

Hydrazinolysis of Dicarboxylic Acid Esters

Advanced Synthesis Strategies for Derivatives

Building upon the core structure of this compound, advanced synthetic strategies are employed to create a variety of derivatives with specialized properties. These methods often focus on efficiency, such as one-pot reactions, or targeted chemical modifications.

This compound serves as a valuable precursor for the synthesis of complex heterocyclic compounds. One-pot synthesis strategies, which involve multiple reaction steps in a single reactor, are efficient methods for creating these derivatives. rsc.orgajol.info

A specific application involves the synthesis of 1,8-bis-(3-mercapto-4-amino- evitachem.comCurrent time information in Bangalore, IN.-triazol-5-yl)-octane. researchgate.netderpharmachemica.com This process starts with this compound, which is reacted with carbon disulfide and potassium hydroxide. The subsequent addition of hydrazine hydrate leads to the formation of the desired bis-triazole compound. derpharmachemica.com This intermediate can then be used to synthesize even more complex structures, such as 1,8-bis-[5,6-diaryl- evitachem.comsmolecule.comCurrent time information in Bangalore, IN.-thiadiazino-(3,4-c)- evitachem.comCurrent time information in Bangalore, IN.-triazol-5-yl]-octanes, by reacting it with substituted benzoins. researchgate.netderpharmachemica.com These multi-step sequences highlight the utility of this compound as a scaffold for building large, nitrogen-containing heterocyclic systems. researchgate.net

Table 3: Synthesis of a Bis-Triazole Derivative from this compound

Starting Material (0.01 mole) Reagents Product Reference

Derivatives of this compound can be created through a targeted two-step process involving acylation and amination. e3s-conferences.org This strategy has been successfully used to synthesize N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED). e3s-conferences.orge3s-conferences.org This compound is one of several hydrocinnamic acid derivatives synthesized via two liquid-phase reactions. e3s-conferences.org

The synthesis of HASED and similar derivatives was optimized through orthogonal experiments, achieving a maximum yield of 43.5% for HASED. e3s-conferences.orge3s-conferences.org This two-step approach allows for the precise addition of hydrocinnamic acid moieties to the this compound backbone, yielding a new molecule with distinct properties. e3s-conferences.orgresearchgate.net

Table 4: Synthesis of Hydrocinnamic Acid Derivatives

Derivative Name Abbreviation Synthesis Method Maximum Yield Reference
N, N'-sebacic bis(hydrocinnamic acid) dihydrazide HASED Two-step acylation and amination 43.5% e3s-conferences.orge3s-conferences.org
N, N'-succinic bis(hydrocinnamic acid) dihydrazide HASUD Two-step acylation and amination 33.3% e3s-conferences.org
N, N'-adipic bis(hydrocinnamic acid) dihydrazide HAADD Two-step acylation and amination 43.2% e3s-conferences.org

Oxidative Coupling Polymerization Involving Dihydrazide Monomers

Oxidative coupling polymerization is a significant method for synthesizing polyhydrazides from dihydrazide monomers. This technique involves the oxidation of the hydrazide groups, leading to the formation of N,N'-diacylhydrazine linkages and the subsequent creation of a polymer chain. This approach is noted for its straightforward procedure and the ability to produce high-performance polymers that can be designed to be oxidatively degradable.

The polymerization of dihydrazide monomers, including this compound, can be effectively achieved through partial oxidative coupling reactions. mdpi.com This method stands as an alternative to the more conventional acylation of acid halides. mdpi.com The general principle involves the selective oxidation of the terminal hydrazide (-NHNH2) groups of the dihydrazide monomer, which couple to form the polymer.

A variety of oxidizing agents have been successfully employed for this type of polymerization. These include agents like Oxone® (a triple salt of 2KHSO₅·K₂SO₄·KHSO₄), diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), and iodosobenzene. mdpi.comgoogle.com The choice of oxidant can influence the reaction and the properties of the resulting polymer. For instance, using Oxone® as the oxidant has been reported to yield a white polymer, whereas diacetoxyiodobenzene may result in a colored polymer, suggesting potential side reactions. mdpi.com

The reaction is typically carried out in a solvent system that can dissolve the dihydrazide monomer. A mixture of an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), along with water and acetonitrile, has been found to be effective. mdpi.comgoogle.comresearchgate.net The polymerization is generally conducted at ambient temperatures, for instance, at 25°C, over a period of several hours. google.com

Following the polymerization reaction, the resulting polyhydrazide is typically precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then collected, washed, and dried to yield the final polymer product. mdpi.com

A notable example of this method is the oxidative polymerization of sebacic acid dihydrazide. Research has demonstrated that this reaction, when carried out under specific conditions, can achieve a high yield. In one study, the oxidative polymerization of sebacic acid dihydrazide resulted in a poly(diacylhydrazine) with a yield of 78%. google.com This was achieved by reacting sebacic acid dihydrazide with an oxidizing agent composed of a double salt of potassium hydrogen persulfate, potassium hydrogen sulfate (B86663), and potassium sulfate in a mixed solvent system. google.com

The resulting poly(diacylhydrazines) are often soluble in aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and DMAc, while being insoluble in water and common organic solvents such as tetrahydrofuran (B95107) (THF) and chloroform. mdpi.com Characterization of these polymers typically involves techniques such as ¹H NMR spectroscopy to confirm the formation of the diacylhydrazine linkage and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. mdpi.com It has been observed that polymers synthesized through this method can exhibit a polymodal molecular weight distribution and a large polydispersity index. mdpi.com

MonomerOxidizing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)
Sebacic acid dihydrazidePotassium hydrogen persulfate, potassium hydrogen sulfate, and potassium sulfate double saltWater, acetonitrile, and N-methyl-2-pyrrolidone252478

Table 1: Reaction conditions and yield for the oxidative coupling polymerization of sebacic acid dihydrazide. google.com

This synthesis methodology provides a versatile route to producing polyhydrazides with tailored properties. The potential for high yields and the use of relatively simple reaction conditions make oxidative coupling polymerization an attractive option for the synthesis of polymers from this compound and other dihydrazide monomers.

Chemical Reactivity and Reaction Mechanisms of Sebacic Dihydrazide

Condensation Reactions

Condensation reactions involving sebacic dihydrazide are fundamental to its application in polymer synthesis and modification. These reactions typically involve the nucleophilic nitrogen atoms of the hydrazide group attacking an electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This compound readily reacts with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form hydrazones. smolecule.comevitachem.com Hydrazones are a class of organic compounds containing a carbon-nitrogen double bond (>C=N-NH-), which are also classified as Schiff bases. The reaction mechanism proceeds via a two-step process:

Nucleophilic Attack: The terminal primary amine (-NH₂) of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of an unstable tetrahedral intermediate called a carbinolamine. numberanalytics.com

Dehydration: The carbinolamine intermediate then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. numberanalytics.com This step is often the rate-determining step and can be catalyzed by acid. numberanalytics.com

Given its two hydrazide groups, one molecule of this compound can react with two molecules of a monocarbonyl compound. If reacted with a dicarbonyl compound, polymerization can occur. This reactivity is harnessed to create polymers and crosslinked networks. google.com

The difunctional nature of this compound enables its use in the synthesis of large-ring macrocycles through [1+1] condensation reactions with suitable diketones. smolecule.comevitachem.com In this process, one molecule of this compound reacts with one molecule of a dicarbonyl compound under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Research has demonstrated the synthesis of a 29-membered macrolide through the [1+1] condensation of this compound with α,ω-dimethylketone. researchgate.net Similarly, macrocyclic hydrazone Schiff bases have been formed by reacting this compound with terephthaldehyde. unimas.my These reactions showcase the utility of this compound as a building block in supramolecular chemistry.

Table 1: Examples of Macrocycle Formation Involving this compound
Dihydrazide ReactantDiketone/Dialdehyde ReactantResulting Macrocycle TypeReference
This compoundα,ω-dimethylketone29-membered macrolide researchgate.net
This compoundTerephthaldehydeMacrocyclic Hydrazone Schiff Base unimas.my

This compound can act as a crosslinking agent for polymers that have been functionalized to contain pendant aldehyde groups. The reaction mechanism is the same as hydrazone formation, where the hydrazide groups of SDH react with the aldehyde groups on the polymer chains to form stable hydrazone linkages, which are a type of Schiff base. nih.govscilit.com

This crosslinking method is particularly useful in hydrogel formation. nih.gov The process involves the nucleophilic attack of the dihydrazide's amine groups on the polymer's electrophilic aldehyde carbons. nih.gov Because each this compound molecule has two reactive ends, it can bridge two different polymer chains or two different points on the same chain, leading to the formation of a three-dimensional network structure. google.com

Macrocycle Formation via [1+1] Condensation with Diketones

Crosslinking Mechanisms in Polymeric Systems

This compound is widely employed as a curing agent and chain extender in various thermoset resin systems, most notably epoxy resins and polyurethanes. ac-catalysts.com Its effectiveness stems from the high reactivity of its terminal amine hydrogens.

This compound serves as a latent curing agent for epoxy resins, meaning it requires heat to initiate the curing reaction. mdpi.com The curing mechanism is a nucleophilic ring-opening reaction. Each of the two hydrazide groups in this compound contains two active primary hydrogens, making the molecule tetrafunctional in reactions with epoxides. ac-catalysts.comgoogle.comadhesivesmag.com

The reaction proceeds as follows:

Upon heating, the this compound melts and becomes soluble in the epoxy resin. ac-catalysts.commdpi.com

The nucleophilic primary amine nitrogen attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

The newly formed secondary amine also contains an active hydrogen and can subsequently react with another epoxy group.

This process continues until all four active hydrogens on the this compound molecule have reacted, creating a highly crosslinked, thermoset polymer network. ac-catalysts.comadhesivesmag.com

The stoichiometric ratio is typically one dihydrazide molecule for every four epoxy groups (a 1/4 mole ratio). ac-catalysts.comadhesivesmag.com The long, flexible 10-carbon aliphatic chain of this compound imparts enhanced flexibility and superior adhesion strength to the cured epoxy network compared to shorter-chain dihydrazides like adipic acid dihydrazide (ADH). mdpi.com However, this flexibility also results in a lower glass transition temperature (Tg) compared to more rigid curing agents like isophthalic dihydrazide (IDH).

Table 2: Comparative Properties of Epoxy Resins Cured with Different Dihydrazides
Dihydrazide Curing AgentAbbreviationSpacer StructureAdhesion Strength (kgf cm⁻²)Glass Transition Temp. (Tg)Reference
Adipic Acid DihydrazideADH(CH₂)₄28.3~75°C (Lower than IDH) mdpi.com
This compoundSDH(CH₂)₈50.4~75°C mdpi.com
Isophthalic DihydrazideIDHAromatic25.7~110°C mdpi.com

In polyurethane chemistry, this compound functions as a chain extender. ac-catalysts.compmarketresearch.com Polyurethanes are synthesized from the reaction of diisocyanates with polyols. Chain extenders are low-molecular-weight diols or diamines used to build up the hard segment of the polymer, enhancing its mechanical properties.

When used as a chain extender, this compound reacts with the isocyanate (-NCO) groups of a polyurethane prepolymer. ac-catalysts.comadhesivesmag.com The primary amine groups of the dihydrazide react with the isocyanate groups to form urea (B33335) linkages (-NH-CO-NH-). ac-catalysts.comataman-chemicals.com This reaction is highly efficient and results in an increase in molecular weight and the formation of a segmented block copolymer with improved properties such as toughness and reduced yellowing. ac-catalysts.com

Research comparing polyurethane cationomers chain-extended with this compound versus adipic dihydrazide found that the longer aliphatic chain of SDH resulted in a significantly more hydrophobic polymer surface. researchgate.net

Table 3: Effect of Dihydrazide Chain Extender on Polyurethane Cationomer Surface Properties
PropertyChain Extender: Adipic DihydrazideChain Extender: this compoundReference
Water Contact AngleLower112° (Highest) researchgate.net

Crosslinking in Acrylic Emulsions through Michael's Addition and Hydrazone Formation

In aqueous acrylic emulsions, this compound is a key component in ambient temperature crosslinking systems. gantrade.com This process is often referred to as "keto-hydrazide" crosslinking and involves the reaction between a ketone moiety on the acrylic polymer and the hydrazide groups of SDH. gantrade.comatamanchemicals.com

The mechanism begins with the incorporation of a monomer containing a ketone group, such as diacetone acrylamide (B121943) (DAAM), into the acrylic polymer backbone during emulsion polymerization. gantrade.comgantrade.com The this compound is then added to the aqueous phase of the emulsion. gantrade.com

Initially, the system is stable, particularly at a pH of 8 or higher, as the crosslinking reaction is acid-catalyzed. gantrade.com During the film-forming process, as water and any volatile bases like ammonia (B1221849) evaporate, the pH of the system decreases. gantrade.comgantrade.com This drop in pH catalyzes the reaction between the ketone groups on the acrylic polymer and the hydrazide groups of the this compound. gantrade.com

This reaction proceeds via the formation of a stable hydrazone linkage (also described as a ketimine), creating a three-dimensional crosslinked network within the coalesced film. smolecule.comgantrade.com The by-product of this reaction is water. gantrade.com This post-coalescence crosslinking is crucial for developing enhanced mechanical properties in the final coating, such as improved abrasion, scrub, and stain resistance. gantrade.comatamanchemicals.com

While the primary reaction is hydrazone formation, the broader category of this reaction can be considered a conjugate addition, specifically a Michael addition. google.commasterorganicchemistry.com The Michael reaction involves the addition of a nucleophile (in this case, the hydrazide) to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of acrylic emulsions, the ketone-containing monomer provides the electrophilic center for the nucleophilic attack by the hydrazide.

Table 1: Key Components in Keto-Hydrazide Crosslinking

ComponentRoleChemical Moiety
Acrylic PolymerBackbone of the coatingContains pendant ketone groups
Diacetone Acrylamide (DAAM)Functional monomerProvides ketone group for crosslinking
This compound (SDH)Crosslinking agentProvides nucleophilic hydrazide groups

Redox Reactions

The hydrazide groups in this compound also allow it to participate in redox reactions.

Reduction of Peroxide Products

While specific detailed research findings on the reduction of peroxide products by this compound are not extensively available in the provided search results, the chemical nature of the hydrazide group suggests its capability to act as a reducing agent. Hydrazine (B178648) and its derivatives are known to be reducing agents in various chemical transformations. For instance, adipohydrazide, a similar dihydrazide, is noted to act as a reducing agent in organic synthesis, capable of reducing aldehydes and ketones to alcohols. atamankimya.com Given the structural similarity, it is plausible that this compound could also reduce peroxide products, although specific mechanisms and efficiencies would require dedicated study.

Applications and Functionalization in Material Science

Polymer Additives and Modifiers

Sebacic dihydrazide is utilized in polymer science as a nucleating agent, curing agent, and cross-linker. Its efficacy stems from its molecular structure, which facilitates interactions with polymer chains, thereby modifying their macroscopic properties.

Nucleating Agent in Biopolymers

The incorporation of this compound as a nucleating agent in biopolymers, particularly in Poly(L-lactic acid) (PLLA), has been a subject of extensive research. evitachem.comsmolecule.com Nucleating agents play a crucial role in accelerating the crystallization process of semi-crystalline polymers like PLLA, which is often slow to crystallize on its own.

Research has demonstrated that derivatives of this compound, such as N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD), significantly enhance the crystallization kinetics of PLLA. researchgate.net The addition of these nucleating agents provides heterogeneous nucleation sites, which lowers the energy barrier for crystal formation and allows crystallization to occur at a faster rate and at higher temperatures. core.ac.uk

For instance, the introduction of 1 wt% of a this compound derivative can elevate the crystallization temperature (Tc) of PLLA from 94.5°C to 131.6°C and increase the non-isothermal crystallization enthalpy (ΔHc) from a mere 0.1 J/g to 48.5 J/g. researchgate.net This indicates a much more efficient and rapid crystallization process. The effectiveness of this compound is attributed to its long C10 chain, which promotes the ordered growth of crystals within the PLLA matrix, leading to a high degree of crystallinity. In fact, at a 2 wt% loading, this compound can achieve a crystallinity of 98% in PLLA.

Table 1: Effect of a this compound Derivative (HAD) on PLLA Crystallization

Property Pure PLLA PLLA with 1 wt% HAD
Crystallization Temperature (Tc) 94.5°C 131.6°C
Non-isothermal Crystallization Enthalpy (ΔHc) 0.1 J/g 48.5 J/g

Data sourced from multiple studies highlighting the impact of a this compound derivative on the crystallization of PLLA. researchgate.net

This compound and its derivatives act as effective accelerators for both melt and non-isothermal crystallization of PLLA. During melt crystallization, the presence of the nucleating agent allows for the formation of crystals as the polymer cools from a molten state. researchgate.net The efficiency of this process is often dependent on the cooling rate and the final melting temperature. researchgate.net

While this compound significantly enhances the crystallization of PLLA, it has been observed to have a nuanced effect on its thermal stability. Some studies indicate that the addition of this compound derivatives can decrease the thermal stability of PLLA. researchgate.net This is potentially due to the increased crystallinity, which can sometimes lead to a reduction in the onset temperature of thermal decomposition.

However, other research suggests that strong hydrogen bonds can form between certain this compound derivatives and the PLLA matrix, leading to enhanced thermal stability. benthamopen.comresearchgate.net It is proposed that optimizing the concentration of this compound is key to balancing the positive effects on crystallization with any potential negative impacts on thermal stability. For example, a 1 wt% concentration has been shown to increase the crystallization enthalpy by a remarkable 485% while only causing a minor reduction of 5–10°C in the thermal decomposition onset.

Influence on Melt and Non-Isothermal Crystallization of PLLA

Curing Agent for Thermoset Resins

Beyond its role as a nucleating agent, this compound is also a valuable curing agent for thermoset resins, most notably epoxy resins. evitachem.comsmolecule.comac-catalysts.com Curing is a chemical process that results in the hardening of a polymer material by cross-linking of polymer chains.

The incorporation of this compound as a curing agent leads to a significant improvement in the mechanical properties of epoxy resins. evitachem.comsmolecule.comatamanchemicals.com The two hydrazide groups at the ends of the this compound molecule react with the epoxy groups of the resin, forming a cross-linked network. evitachem.com This three-dimensional network structure is responsible for the enhanced strength and durability of the cured material.

The long aliphatic chain (10 carbons) of this compound provides increased flexibility to the cured epoxy network compared to other dihydrazides with shorter chains, such as Adipic dihydrazide (ADH). This increased flexibility can translate to superior adhesion strength. For instance, epoxy systems cured with this compound have demonstrated adhesion strengths of 2.5 MPa, which is higher than that of systems cured with ADH (1.8 MPa). This improvement is attributed to the reduced crosslink density, which allows for better stress distribution at the adhesive interface.

Table 2: Comparative Adhesion Strength of Epoxy Resins Cured with Different Dihydrazides

Curing Agent Adhesion Strength
This compound (SDH) 2.5 MPa
Adipic Dihydrazide (ADH) 1.8 MPa

This table showcases the superior adhesion strength of epoxy resins cured with this compound compared to Adipic dihydrazide.

Furthermore, the choice of dihydrazide curing agent influences the glass transition temperature (Tg) of the epoxy resin. This compound-based epoxies tend to have a lower Tg (approximately 75°C) compared to those cured with Isophthalic dihydrazide (IDH) (approximately 110°C), reflecting the greater flexibility imparted by the longer aliphatic chain of this compound.

Enhanced Thermal Stability of Polyamides and Epoxy Resins

This compound is recognized for its role in improving the thermal stability of high-performance polymers like polyamides and epoxy resins. smolecule.compmarketresearch.com This enhancement is critical for applications in demanding environments, such as automotive components and electronics. pmarketresearch.com

In epoxy resins , this compound functions as a latent curing agent. smolecule.comresearchgate.net The curing process, which involves the reaction of the hydrazide groups with the epoxy groups, typically activates at elevated temperatures corresponding to the melting point of SDH. researchgate.netac-catalysts.com This reaction leads to the formation of a crosslinked network, which significantly enhances the thermal and mechanical properties of the final thermoset. smolecule.com The long aliphatic chain of SDH provides a degree of flexibility to the cured epoxy, which can improve adhesion strength compared to other dihydrazides.

Research has shown that dihydrazides, as a class of curing agents, can yield glass transition temperatures (Tg) over 150°C in one-part epoxy systems. ac-catalysts.com The choice of dihydrazide, including those with varying chain lengths like adipic acid dihydrazide (ADH) and isophthalic dihydrazide (IDH), allows for the tailoring of properties such as thermal stability and flexibility in the cured resin. ac-catalysts.comevitachem.com

Table 1: Comparative Properties of Dihydrazide Curing Agents

Dihydrazide Molecular Weight (g/mol) Melting Point (°C) Key Characteristics in Epoxy Resins
This compound (SDH) 230.32 ~185-191 Provides flexibility and good adhesion due to its long aliphatic chain.
Adipic Acid Dihydrazide (ADH) 174.20 ~180 Common crosslinker, lower molecular weight than SDH. gantrade.comatamanchemicals.com
Isophthalic Dihydrazide (IDH) 194.19 ~224 Aromatic structure contributes to higher rigidity and thermal stability. ac-catalysts.comgantrade.com

This table is generated based on data from multiple sources for illustrative purposes.

Crosslinking Agent for Coatings and Adhesives

This compound is an effective crosslinking agent in various coating and adhesive formulations, enhancing durability, adhesion, and resistance. guidechem.comgantrade.com Its difunctional nature allows it to create chemical bonds between polymer chains, forming a stable, three-dimensional network. guidechem.com

This crosslinking mechanism is particularly valuable in water-based acrylic emulsions. gantrade.comatamanchemicals.com In these systems, dihydrazides like SDH can be incorporated into the water phase. ac-catalysts.com During the film-forming process, as water evaporates, the hydrazide groups react with corresponding functional groups on the acrylic polymer, such as ketone moieties. gantrade.comatamanchemicals.com This "keto-hydrazide" crosslinking occurs at ambient temperatures and results in coatings with improved properties like scrub, stain, and wear resistance. gantrade.com

In adhesive applications, dihydrazides contribute to enhanced bond strength and toughness. adhesivesmag.com For one-part epoxy adhesive systems, SDH can act as a latent hardener, initiating curing upon heating. researchgate.netac-catalysts.com This allows for a stable, one-component formulation with a long pot life at room temperature, which is advantageous for manufacturing and application processes. ac-catalysts.com The resulting cured adhesive exhibits strong adhesion and durability. adhesivesmag.com Formulations for adhesive films and prepregs benefit from the B-stageable nature of dihydrazide-epoxy combinations, where the material can be partially cured to a tacky, manageable state before final assembly and curing. adhesivesmag.com

Rheology Modification in UV-Curable Resins for Additive Manufacturing

In the field of additive manufacturing, particularly in processes like stereolithography (SLA), precise control over the rheological properties of the photocurable resin is essential for achieving high-resolution prints. pmarketresearch.comthermofisher.com this compound has been identified as a rheology modifier in UV-curable resins. pmarketresearch.com

The addition of SDH to these resins helps to control their flow behavior, which is critical for the precise deposition of layers during the 3D printing process. pmarketresearch.com Research published in 2023 highlighted that resins containing SDH not only achieved faster curing speeds but also maintained high dimensional accuracy. pmarketresearch.com This makes SDH a key component in formulating resins for applications that demand fine details and structural integrity, such as dental implants and complex aerospace parts. pmarketresearch.com

The rheological behavior of such materials is often characterized by shear-thinning (pseudoplasticity), where viscosity decreases under stress. mdpi.com This property is crucial for both traditional and additive manufacturing processes, enabling the material to be easily extruded or spread while maintaining its shape once deposited. mdpi.com While the primary function of many additives in UV-curable systems is to initiate or participate in the polymerization upon UV exposure, compounds like SDH can also play a secondary role in modifying the physical properties of the uncured resin. pmarketresearch.comthermofisher.com

Decoration of Poly(vinyl alcohol) Chains for Tailored Gel Properties

This compound's precursor, sebacic acid, is utilized to modify and functionalize polymer networks, specifically in the creation of advanced poly(vinyl alcohol) (PVA) gels. nih.govunifi.it This process, described as "decoration," involves chemically modifying the PVA chains to tailor the final properties of the gel. nih.gov

In a novel approach to creating PVA "twin-chain" polymer networks (TC-PNs), sebacic acid is used to functionalize the polymer. nih.govunifi.it This modification influences the nanostructure and porosity of the resulting gel network. nih.gov By altering these fundamental structural characteristics, researchers can tune the gel's functional properties, such as its ability to absorb and release fluids. nih.gov

This tailored approach allows for the creation of gels with enhanced capabilities for specific, challenging applications. nih.gov For example, these functionalized PVA gels have shown unprecedented performance in the cleaning and preservation of cultural heritage items, such as contemporary paintings, where traditional methods pose a risk of damage. nih.govunifi.it The sebacic acid decoration enhances the gels' compatibility with a variety of organic solvents, boosting their versatility and effectiveness in art preservation. nih.govunifi.it The crosslinking of PVA with polycarboxylic acids like sebacic acid can decrease the hydrophilicity and enhance the thermal and mechanical properties of the resulting material. researchgate.net

Biomaterials and Biomedical Research Applications

Hydrogel Engineering

Hydrogels, with their high water content and structural resemblance to the native extracellular matrix (ECM), are extensively used in tissue engineering and drug delivery. nih.govmdpi.com Sebacic dihydrazide plays a pivotal role in the engineering of these hydrogels. smolecule.comnih.gov

Tissue engineering aims to repair or replace damaged tissues by utilizing scaffolds that support cell growth and differentiation. nih.govmdpi.com this compound is employed as a crosslinking agent to fabricate robust and biocompatible scaffolds. smolecule.com These scaffolds provide a three-dimensional framework that mimics the natural ECM, facilitating cellular adhesion, proliferation, and tissue regeneration. nih.govsmolecule.com The use of this compound in creating these structures is crucial for developing materials for applications such as orthopedic tissue engineering. nih.gov For instance, hydrogels based on poly(ethylene glycol) and sebacic acid have shown potential as scaffolds in this field. nih.gov

The development of systems for the controlled and sustained release of therapeutic agents is a significant area of pharmaceutical research. pmarketresearch.com this compound is instrumental in creating hydrogel-based drug delivery systems. smolecule.compmarketresearch.com By crosslinking polymers, it helps to form a matrix that can encapsulate drugs and release them over a prolonged period. smolecule.comgoogle.com This sustained release can improve therapeutic outcomes and reduce potential side effects. smolecule.com The hydrazide groups of this compound can form pH-sensitive covalent bonds with active pharmaceutical ingredients, enabling the development of drug delivery systems with controlled-release mechanisms. pmarketresearch.com

The ability of this compound to crosslink biocompatible polymers is fundamental to its application in biomaterials. smolecule.com This crosslinking process enhances the mechanical properties and stability of the polymers, making them suitable for various biomedical uses. researchgate.net It can be used with a range of polymers, including those derived from natural sources like hyaluronic acid and collagen, as well as synthetic polymers like poly(ethylene glycol). nih.govgoogle.comnih.gov This versatility allows for the creation of diverse biomaterials with tailored characteristics.

This compound reacts with aldehydes and ketones to form acylhydrazone bonds. nih.gov This reaction is utilized in the formation of polymer gels under mild conditions. nih.gov These acylhydrazone-based gels can exhibit dynamic and reversible properties, which are advantageous for applications such as self-healing materials and injectable hydrogels. google.commdpi.com The formation of these bonds is a key strategy in designing advanced polymer networks with tunable properties. mdpi.com For example, ultrastiff hydrogels have been prepared through the Schiff's base reaction of bis(p-formylphenyl) sebacate (B1225510) and a pillar google.comarene appended with multiple hydrazides. nih.gov

Hyaluronic acid (HA) and collagen are major components of the natural extracellular matrix and are widely used in biomaterials due to their biocompatibility and biodegradability. google.comescholarship.org this compound can be used to crosslink modified forms of these polymers. google.comnih.gov For instance, it can react with oxidized hyaluronic acid, which contains aldehyde groups, to form a crosslinked hydrogel. google.com This crosslinking enhances the stability and mechanical properties of HA and collagen-based scaffolds, making them more suitable for tissue engineering applications. nih.gov

Formation of Acylhydrazone Bond-Based Polymer Gels

Bioconjugation and Immobilization Studies

The hydrazide groups of this compound provide reactive sites for the covalent attachment of biomolecules to surfaces or other polymers. smolecule.com This process, known as bioconjugation, is critical for creating bioactive materials.

Research has demonstrated that this compound can act as a spacer molecule to immobilize peptides and proteins onto biodegradable polymers like poly(lactide-co-glycolide) (PLGA). nih.govnih.gov The length of the this compound spacer has been shown to influence the bioactivity of the immobilized molecule. nih.gov Studies have shown that a longer spacer, such as that provided by this compound (a C10 dihydrazide), can enhance the accessibility of the immobilized biomolecule to cell surface receptors, thereby increasing its biological effect. nih.gov For instance, the immobilization of parathyroid hormone (1-34) on PLGA using this compound as a spacer resulted in greater bioactivity compared to shorter spacers. nih.gov

Spacer MoleculeCarbon Chain LengthImmobilization Efficiency (%)Reference
Oxalic dihydrazideC285
Adipic dihydrazideC6Not specified nih.gov
This compound C10 90

This table illustrates the superior performance of this compound in peptide immobilization, which is crucial for enhancing the bioactivity of therapeutic molecules in various applications.

Immobilization of Bioactive Molecules (e.g., Peptides, Glycoproteins) in Biodegradable Polymers

Evaluation of Biological Activities

Beyond its structural role in biomaterials, this compound and its derivatives have been investigated for their intrinsic biological activities.

Research has indicated that this compound possesses notable antimicrobial properties. nih.govsmolecule.com Studies evaluating its activity have demonstrated varying degrees of inhibition against a range of pathogenic bacteria and fungi. At a concentration of 100 µg/mL, the compound was shown to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. smolecule.com This broad-spectrum activity suggests a potential for its use as an antimicrobial agent. smolecule.com Furthermore, various derivatives synthesized from sebacic acid dihydrazide, such as bis-1,3,4-oxadiazoles and bis-1,2,4-triazoles, have also been explored for their antimicrobial effects. avantorsciences.com

Table 2: Antimicrobial Activity of this compound

MicroorganismConcentration (µg/mL)Inhibition Zone (mm)
Escherichia coli10015 smolecule.com
Staphylococcus aureus10018 smolecule.com
Candida albicans10012 smolecule.com
Pseudomonas aeruginosa10014 smolecule.com

This compound has also been examined for its potential in oncology. smolecule.com Cytotoxic drugs are therapeutic agents designed to kill cancer cells, but enhancing their efficacy and specificity is a major goal of cancer research. numberanalytics.com Studies have assessed the antiproliferative effects of this compound against several human cancer cell lines, revealing significant, dose-dependent reductions in cell viability. smolecule.com

A preclinical study further highlighted its potential as an adjunctive therapy. When used in combination with conventional chemotherapy agents, this compound led to enhanced cytotoxicity compared to the chemotherapy agents alone. smolecule.com This suggests that it may serve to improve the efficacy of existing cancer treatments. smolecule.com The mechanism of action of related hydrazone compounds has been linked to the inhibition of DNA and RNA synthesis and the induction of apoptosis in cancer cells.

Table 3: Antiproliferative Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25 smolecule.com
A549Lung Cancer30 smolecule.com
HeLaCervical Cancer20 smolecule.com

In industrial applications, this compound is recognized for its utility as a corrosion inhibitor for metals. nih.gov The mechanism of protection by related compounds involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. researchgate.net

In a comparative context, various dicarboxylic acid dihydrazides have been studied for this purpose. For example, azelaic acid dihydrazide (a C9 analogue) has been shown to be an effective mixed-type inhibitor for mild steel in acidic environments, with inhibition efficiency reaching up to 93% at a concentration of 5 × 10⁻³ M. The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm. Similarly, sebacic acid, the precursor to this compound, has been investigated as a corrosion inhibitor for hot-dip galvanized steel, where it forms a protective layer of zinc carboxylates and corrosion products. The long aliphatic chain of this compound contributes to the formation of a stable, organized protective layer on the metal surface, making it an effective agent in preventing corrosion.

Coordination Chemistry of Sebacic Dihydrazide

Ligand Characterization

Sebacic dihydrazide is characterized as an aliphatic polydentate and ditopic ligand. researchgate.netresearchgate.netresearchid.co This is attributed to the presence of two hydrazide (-CONHNH2) groups located at either end of a flexible decamethylene chain, -(CH2)8-. researchgate.netresearchid.co Each hydrazide moiety possesses potential donor atoms, namely the carbonyl oxygen and the terminal amino nitrogen, which can coordinate with metal ions. iosrjournals.org This structure enables this compound to bind to metal ions in multiple ways, acting as a multidentate ligand. unimas.my

The ditopic nature of this compound allows it to bridge two different metal centers, leading to the formation of binuclear complexes. researchgate.netresearchgate.netuctm.edu The long, flexible hydrocarbon chain provides the necessary separation between the two hydrazide groups, enabling them to coordinate to two different metal ions simultaneously. researchgate.netresearchid.co

Metal Complex Formation

This compound readily forms complexes with a range of transition metal ions, including Co(II), Ni(II), Mn(II), Cu(II), and Zn(II). researchgate.netasianpubs.org Due to its polydentate and ditopic characteristics, it can form both mononuclear and binuclear species. researchgate.netresearchgate.net In mononuclear complexes, either one or both hydrazide groups of a single ligand molecule coordinate to a central metal ion. researchgate.netchem-soc.si In binuclear complexes, the two hydrazide groups of the ligand bridge two separate metal ions. researchgate.netiosrjournals.org

Studies have shown the synthesis and characterization of 1:1 metal-to-ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with sebacic acid bishydrazide. asianpubs.org These complexes were found to be polymeric in nature. asianpubs.org Potentiometric studies on the interaction of this compound with Co(II) and Ni(II) have confirmed the formation of both mononuclear and homobinuclear species in aqueous solutions. researchgate.netresearchid.co The formation of these different species is dependent on factors such as the metal-to-ligand ratio and the pH of the solution. chem-soc.si

Speciation studies, often conducted using pH-potentiometric methods, have been crucial in understanding the complex formation equilibria between this compound and transition metal ions in solution. researchgate.netresearchid.co These studies allow for the identification of the various complex species formed and the determination of their stability constants. researchgate.netchem-soc.si

For the interaction of this compound with Co(II) and Ni(II) in an aqueous medium, a variety of complex species have been identified. researchgate.net These include protonated forms (MLH, ML2H, and ML2H2), simple unprotonated forms (ML and ML2), and deprotonated forms (MLH-1 and ML2H-1). researchgate.net Furthermore, the formation of homobinuclear species of the types M2L and M2LH-1 has also been observed. researchgate.netresearchgate.net The stability constants for these complexes are determined using computer programs like MINIQUAD-75, which analyze the potentiometric titration data. researchgate.netchem-soc.si

Table 1: Stability Constants (log β) of Co(II) and Ni(II) Complexes with this compound

SpeciesCo(II)Ni(II)
MLH--
ML--
MLH-1--
ML2H2--
ML2H--
ML2--
ML2H-1--
M2L--
M2LH-1--

The hydrazide groups of this compound can coordinate to metal ions in several ways. Infrared (IR) spectral studies are often employed to determine the coordination mode. asianpubs.org The ligand can act as a neutral bidentate or tetradentate ligand, or as a binegative tetradentate ligand. researchgate.net In its neutral form, coordination typically occurs through the carbonyl oxygen and the amino nitrogen of the hydrazide group, forming a stable five-membered chelate ring. iosrjournals.org

During complexation, the hydrazide can undergo keto-enol tautomerism. Evidence from IR spectroscopy, such as the disappearance of the C=O stretching vibration and the appearance of new bands corresponding to C=N and C-O stretching, suggests coordination through the enolic form in some polymeric complexes. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some binuclear species, the ligand acts as a bis-bidentate, coordinating through the terminal -NH2 groups and the carbonyl or enolic oxygen on both ends. iosrjournals.org

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com These reactions can lead to the formation of a more stable complex. savemyexams.com The rate and mechanism of ligand exchange reactions are influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent. inorgchemres.org

For copper(II) complexes with dihydrazide ligands, ligand exchange reactions have been revealed and kinetically characterized. researchgate.net The rate constants for the formation of various complex species can be calculated from thermodynamic and kinetic parameters. researchgate.net The study of these reactions provides insights into the lability and stability of the complexes. For Co(III) complexes, which are generally kinetically inert, ligand exchange can occur through a dissociative mechanism. rsc.org While specific studies on the ligand exchange reactions of pre-formed this compound complexes with other ligands were not detailed in the provided search results, the principles of ligand substitution are applicable. The lability of the coordinated ligands in this compound complexes with first-row transition metals would be expected to follow general trends, with Cu(II) being relatively labile and Ni(II) and Co(II) being less so.

Elucidation of Hydrazide Coordination Modes

Structural and Spectroscopic Characterization of Metal Complexes

The elucidation of the structure and bonding in metal complexes of this compound (SDH) relies heavily on a combination of spectroscopic and magnetic techniques. These methods provide valuable insights into the coordination environment around the metal ion, the geometry of the complex, and its thermal stability.

Electronic Spectral Analysis for Geometry Elucidation

Electronic spectroscopy, specifically reflectance spectra, is a powerful tool for inferring the geometry of metal complexes. The positions and assignments of the d-d electronic transitions are characteristic of specific coordination environments.

For instance, in a study of transition metal complexes with sebacic acid bis-hydrazide (SABH), the electronic spectra of Mn(II), Co(II), Ni(II), and Cu(II) complexes provided significant clues about their geometry. asianpubs.org The Mn(II) complex of SABH exhibits a band that supports a tetrahedral geometry. asianpubs.org Similarly, for a related polymeric complex with sebacic acid bis-(phenylhydrazide) (SEABPH), the Mn(II) complex showed a band at 19.23 kK assigned to the ⁶A₁ → ⁴E(G) transition, also suggesting a tetrahedral environment.

The Co(II) complex of SABH displays a broad band around 18.51 kK, which is assigned to the ⁴T₁g → ⁴T₁g(P) transition, indicative of an octahedral geometry. asianpubs.org This is further supported by studies on the Co(II)-SEABPH polymer, where bands corresponding to the ⁴T₁g → ⁴A₂g and ⁴T₁g → ⁴T₁g(P) transitions were observed, confirming an octahedral arrangement.

In the case of Ni(II) complexes, an octahedral geometry is also suggested. asianpubs.org The reflectance spectra of Ni(II) complexes with SEABPH show transitions characteristic of an octahedral field, specifically the ³A₂g → ³T₁g(F) and ³A₂g → ³T₂g transitions.

The Cu(II) polymer with SEABPH shows two bands around 21.70 kK and 13.51 kK, which can be attributed to charge-transfer and d-d transitions (dₓ₂-y₂, dₓz → dₓ²-y²), respectively, suggesting a distorted octahedral or square planar geometry.

The following table summarizes the electronic spectral data and proposed geometries for some this compound and related complexes.

ComplexElectronic Transition Bands (kK)AssignmentProposed Geometry
Mn(II)-SABH--Tetrahedral
Mn(II)-SEABPH19.23⁶A₁ → ⁴E(G)Tetrahedral
Co(II)-SABH18.51⁴T₁g → ⁴T₁g(P)Octahedral
Co(II)-SEABPH-⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)Octahedral
Ni(II)-SABH--Octahedral
Ni(II)-SEABPH-³A₂g → ³T₁g(F), ³A₂g → ³T₂gOctahedral
Cu(II)-SEABPH21.70, 13.51Charge-transfer, d-d transitionsDistorted Octahedral

SABH = Sebacic acid bis-hydrazide, SEABPH = Sebacic acid bis-(phenylhydrazide) Data sourced from Jahagirdar et al. (1999) asianpubs.org and a study on polymeric complexes.

Magnetic Moment Measurements

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps in determining its geometry and the nature of the metal-ligand bond.

The magnetic moment value for the Mn(II) complex with SABH supports a tetrahedral geometry. asianpubs.org In the case of the Mn(II)-SEABPH polymer, the magnetic moment also corresponds to five unpaired electrons, which is consistent with a high-spin d⁵ configuration in a tetrahedral or octahedral field.

The magnetic moments of Ni(II) complexes also point towards an octahedral configuration. asianpubs.org The Ni(II) complex with SEABPH has a magnetic moment of 3.5 B.M., which is characteristic of two unpaired electrons in an octahedral environment.

The following table presents the magnetic moment data for some metal complexes of this compound derivatives.

ComplexMagnetic Moment (B.M.)Inferred Electronic ConfigurationProposed Geometry
Mn(II)-SABH-High-spin d⁵Tetrahedral
Mn(II)-SEABPH-High-spin d⁵Tetrahedral
Co(II)-SABH-High-spin d⁷Octahedral
Co(II)-SEABPH4.75High-spin d⁷Octahedral
Ni(II)-SABH-High-spin d⁸Octahedral
Ni(II)-SEABPH3.5High-spin d⁸Octahedral

SABH = Sebacic acid bis-hydrazide, SEABPH = Sebacic acid bis-(phenylhydrazide) Data sourced from Jahagirdar et al. (1999) asianpubs.org and a study on polymeric complexes.

Thermochemical Studies on Complex Stability

Thermochemical studies, such as thermogravimetric analysis (TGA), provide insights into the thermal stability of the complexes and can help in confirming the presence of coordinated or lattice water molecules.

Studies on the metal complexes of sebacic acid bis-hydrazide (SABH) have shown them to have comparatively high thermal stability. asianpubs.org The decomposition temperatures of these complexes are generally high, indicating strong metal-ligand bonds. asianpubs.org

For the related polymeric complexes with sebacic acid bis-(phenylhydrazide) (SEABPH), thermogravimetric analysis revealed that the Mn(II) polymer is stable up to 260°C. The TGA curves for the Co(II) and Ni(II) polymers showed a mass loss in the range of 150-240°C, which is attributed to the loss of two coordinated water molecules. This observation further supports the octahedral geometry proposed for these complexes based on spectral and magnetic data.

The decomposition temperature data for some of the sebacic acid bis-hydrazide complexes are presented in the table below.

ComplexDecomposition Temperature (°C)
Mn(II)-SABH>300
Co(II)-SABH>300
Ni(II)-SABH>300
Cu(II)-SABH>300
Zn(II)-SABH>300

SABH = Sebacic acid bis-hydrazide Data sourced from Jahagirdar et al. (1999). asianpubs.org

Computational Chemistry and Theoretical Studies

Molecular Structure Optimization

The optimization of the molecular structure of hydrazide compounds is crucial for understanding their reactivity and interactions. Density Functional Theory (DFT) is a common method for these calculations. For instance, the geometric structure of derivatives like N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED) has been optimized using the DMol3 module in Materials Studio. Such computational tools help in predicting the most stable conformation of the molecule by minimizing its energy. The process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Frontier Orbital Energy Analysis

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties irjweb.comajchem-a.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity irjweb.comajchem-a.com.

For N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED), a derivative of sebacic dihydrazide, the HOMO and LUMO energies were calculated using the DMol3 module. The analysis showed that both HOMO and LUMO were concentrated on the amide groups, with the LUMO being more dispersed. The specific energy values for HASED and related compounds are presented in the table below.

Calculated Frontier Orbital Energies for Hydrocinnamic Acid Dihydrazide Derivatives
CompoundHOMO (eV)LUMO (eV)
N, N'-succinic bis(hydrocinnamic acid) dihydrazide (HASUD)-0.2097-0.0569
N, N'-adipic bis(hydrocinnamic acid) dihydrazide (HAADD)-0.2021-0.0563
N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED)-0.2034-0.0522
N, N'-dodecanedioic bis(hydrocinnamic acid) dihydrazide (HADOD)-0.2016-0.0498

These theoretical calculations are instrumental in predicting how this compound and its derivatives will interact in various chemical systems, such as in polymerization reactions where they act as nucleating agents.

Quantum-Chemical Calculations of Reaction Features

Quantum-chemical calculations are a powerful tool for investigating reaction mechanisms at a molecular level. For hydrazides, these calculations can elucidate their role as curing agents, particularly in reactions with epoxy resins. Dihydrazides are known as latent curing agents, meaning they react with epoxy groups at elevated temperatures researchgate.netmdpi.com. Computational studies, often using DFT, can model the transition states and intermediates of these reactions, providing insights into the reaction pathways and energy barriers acs.org.

A theoretical study on the synthesis of N,N'-Bis(benzoyl) alkyl diacid dihydrazides, including the sebacic derivative, employed the PM3 quantum chemical method. This study indicated that the reaction between benzoic hydrazide and an alkyl diacyl dichloride (like sebacoyl chloride) is governed by the interaction between the HOMO of the benzoic hydrazide and the LUMO of the alkyl diacyl dichloride. The feasibility of the reaction is related to the energy gap (ΔE) between these frontier orbitals. A smaller LUMO-HOMO gap generally corresponds to an easier reaction.

Calculated Energy Gaps for the Reaction of Benzoic Hydrazide with Various Alkyl Diacyl Dichlorides
Alkyl Diacyl DichlorideLUMO (eV)HOMO of Benzoic Hydrazide (eV)ΔE (LUMO-HOMO) (eV)
Azelaoyl chloride-1.2989-9.06017.7612
Sebacoyl chloride-1.30997.7502
Dodecanedioyl chloride-1.31427.7459
Brassyloyl chloride-1.31757.7426

These calculations help to explain the observed reaction conditions and yields. For instance, the study found that, with the exception of the reaction with sebacoyl chloride, the difficulty of the reaction increased with the number of methylene (B1212753) units in the diacyl chloride.

Analysis of Crystal Packing Interactions and Influence on Molecular Structure

A detailed structural analysis of a cocrystal containing sebacic acid and N'-(propan-2-ylidene)nicotinohydrazide provides insight into the types of interactions sebacic acid derivatives can participate in. In this modulated structure, determined by single-crystal X-ray diffraction, the crystal packing consists of slabs of sebacic acid molecules. These molecules are tilted within layers, and it is suggested that weak intermolecular interactions within these layers are responsible for the observed aperiodic structure iucr.orgiucr.org.

In another relevant study on N1,N2-dimethylethanedihydrazide, a smaller dihydrazide, the crystal structure analysis revealed a three-dimensional supramolecular network formed by N—H⋯O, C—H⋯O, and N—H⋯N hydrogen bonds nih.gov. The molecule adopts a non-planar geometry, with the two hydrazide fragments being nearly perpendicular to each other, which facilitates the formation of this extensive hydrogen-bonding network nih.gov. It is highly probable that this compound, with its two terminal hydrazide groups, similarly forms extensive hydrogen-bonded networks in its crystalline state, which is a key factor in its function as a nucleating agent and a cross-linker in polymers.

Advanced Analytical Techniques for Research on Sebacic Dihydrazide and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques are fundamental in determining the molecular architecture and identifying the characteristic functional groups within sebacic dihydrazide and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H-NMR: In ¹H-NMR analysis of this compound, specific proton signals confirm the compound's structure. The protons of the NH groups in the hydrazide moieties typically appear as a distinct peak, for instance, at δ 9.25 ppm, confirming the formation of the hydrazide bond. The protons of the long methylene (B1212753) (-CH2-) chain in the sebacic acid backbone produce characteristic signals in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each unique chemical environment, further verifying the structure. The chemical shifts of these protons can be influenced by the solvent used and the presence of other functional groups in derivative forms. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com For this compound, distinct peaks are observed for the carbonyl carbons of the hydrazide groups and for the different carbons in the aliphatic chain. The chemical shift of the carbonyl carbon is particularly indicative of the hydrazide functional group. Analysis of ¹³C-NMR spectra is crucial for confirming the successful synthesis of this compound derivatives and for studying the electronic environment of the carbon atoms. researchgate.net

A representative table of expected NMR chemical shifts for this compound is provided below.

Atom ¹H-NMR Chemical Shift (ppm) ¹³C-NMR Chemical Shift (ppm)
Carbonyl (C=O)-~170-180
Methylene (α to C=O)~2.1-2.3~30-40
Methylene (β to C=O)~1.5-1.7~25-30
Central Methylene groups~1.2-1.4~28-30
Amine (NH)~9.25-
Amine (NH₂)~4.1-4.3-
Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. rtilab.com Key characteristic absorption bands for this compound include:

N-H Stretching: The N-H stretching vibrations of the primary amine and amide groups in the hydrazide moiety typically appear in the region of 3300-3000 cm⁻¹. researchgate.net

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl group stretching is observed around 1630-1680 cm⁻¹. researchgate.net

N-H Bending (Amide II): The N-H bending vibration is typically found in the region of 1530-1550 cm⁻¹. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations from the methylene groups of the sebacic acid backbone are observed between 2850 and 2960 cm⁻¹.

The presence and position of these bands are used to confirm the synthesis of this compound and to study its interactions in various applications, such as in the formation of complexes or during polymerization reactions. researchgate.netderpharmachemica.com

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. sae.org In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming its molecular weight.

Liquid chromatography-mass spectrometry (LC-MS) has been effectively used to identify this compound as a formaldehyde (B43269) scavenger in materials like polyoxymethylene (POM). sae.orgsae.org The analysis can also detect reaction products, such as the conversion of the hydrazide to a hydrazone. sae.org The fragmentation patterns observed in the mass spectrum provide further structural information. For instance, the cleavage of bonds within the aliphatic chain or the loss of the hydrazide groups can result in characteristic fragment ions. evitachem.com Direct electrospray ionization mass spectrometry (ESI-MS) has been developed for the rapid quantification of sebacic acid residues in biodegradable copolymers. nih.gov

Electronic absorption spectroscopy, often conducted using UV-Vis spectrophotometers, provides information about the electronic transitions within a molecule. While the aliphatic backbone of this compound does not have significant absorption in the UV-Vis range, the hydrazide functional groups can exhibit absorption bands. This technique is particularly useful for studying the formation of metal complexes with this compound, as the coordination of the metal ion to the hydrazide can lead to shifts in the absorption maxima. researchgate.net For example, the formation of complexes with transition metals can result in d-d electronic transitions that are observable in the visible region of the spectrum. researchgate.net The technique has also been used to analyze the adsorption of derivatives onto various materials. researchgate.net

Mass Spectrometry (MS)

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of this compound under the influence of heat, which is particularly important for its applications as a curing agent and nucleating agent.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of this compound, such as melting, crystallization, and curing reactions. torontech.comtainstruments.com

Curing Behavior: When used as a curing agent for epoxy resins, DSC can be used to determine the curing temperature and the heat of reaction (enthalpy). mdpi.com The DSC thermogram of an uncured epoxy-sebacic dihydrazide system will show an exothermic peak corresponding to the curing reaction. By analyzing this peak, the onset and peak temperatures of curing can be determined, providing crucial information for processing conditions. mdpi.comfraunhofer.de The degree of cure can also be quantified by comparing the residual heat of reaction of a partially cured sample to that of an uncured sample. tainstruments.com

Crystallization Behavior: this compound and its derivatives can act as nucleating agents, influencing the crystallization behavior of polymers like poly(L-lactic acid) (PLLA). researchgate.net DSC is used to study both non-isothermal and isothermal crystallization. In non-isothermal crystallization studies, the sample is cooled from the melt at a constant rate, and the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) are measured. An increase in Tc and ΔHc in the presence of a this compound derivative indicates its effectiveness as a nucleating agent. researchgate.net For example, the addition of N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HAD) to PLLA has been shown to significantly increase the crystallization temperature and enthalpy. researchgate.netresearchgate.net

The table below summarizes typical thermal properties of this compound and its effect on PLLA crystallization as measured by DSC.

Material Thermal Event Temperature (°C) Enthalpy (J/g)
This compoundMelting Point (Tm)~180-201.1-
PLLA (neat)Crystallization Temp (Tc)~94.5~0.1
PLLA + 1 wt% HADCrystallization Temp (Tc)~131.6~48.5
Data sourced from multiple studies for illustrative purposes. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of materials by measuring changes in mass as a function of temperature. xrfscientific.com For this compound (SDH) and its derivatives, TGA provides critical data on their behavior at elevated temperatures.

In a study involving epoxy-based sealing materials for liquid crystal displays, a sealant formulated with a dihydrazide derivative demonstrated high thermal stability, showing no significant weight loss even at 200 °C. mdpi.com This indicates its suitability for the fabrication and operational processes of LCDs which occur at high temperatures. mdpi.com

When incorporated into poly(L-lactic acid) (PLLA), derivatives of this compound can influence the polymer's thermal stability. For instance, the addition of N,N'-adipic bis(4-phenylbutyric acid) dihydrazide (APAD) to PLLA was found to lower the onset thermal decomposition temperature. ktu.lt The onset decomposition temperatures (To) for pure PLLA and PLLA with varying concentrations of APAD were recorded as follows:

SampleOnset Decomposition Temperature (To) (°C)
Primary PLLA341.3
PLLA/0.5% APAD325.8
PLLA/1% APAD321.4
PLLA/2% APAD319.1
PLLA/3% APAD333.6
Data sourced from a study on the non-isothermal crystallization of PLLA/APAD samples. ktu.lt

Similarly, the incorporation of bis(Isonicotinic Acid) 1, 4-Naphthalenedicarboxylic Acid Dihydrazide (NAIAH) into PLLA also resulted in a decrease in the onset thermal decomposition temperature (Tod). revmaterialeplastice.ro

SampleOnset Decomposition Temperature (Tod) (°C)
Virgin PLLA341.3
PLLA/0.5% NAIAH336.7
PLLA/1% NAIAH336.2
PLLA/2% NAIAH330.8
PLLA/3% NAIAH332.1
Data sourced from a study on the thermal stability of PLLA/NAIAH systems. revmaterialeplastice.ro

Potentiometric and pH-Metric Methods for Metal-Ligand Equilibria

Potentiometric and pH-metric titrations are essential techniques for studying the formation and stability of metal-ligand complexes in solution. asianpubs.orgtsijournals.comdalalinstitute.com this compound, with its two hydrazide groups, can act as a polydentate ligand, binding to metal ions to form various mononuclear and binuclear species. researchgate.netresearchgate.netresearchgate.net

A study on the complex formation of sebacic acid dihydrazide with Co(II) and Ni(II) ions in an aqueous solution was conducted using a pH-potentiometric method at 30°C and an ionic strength of 0.1M (NaCl). researchgate.netresearchgate.netresearchgate.netresearchid.co The analysis, performed with the MINIQUAD-75 computer program, identified several complex species, including protonated (MLH, ML2H, ML2H2), unprotonated (ML, ML2), and deprotonated (MLH-1, ML2H-1) forms. researchgate.netresearchgate.net The study also noted the formation of homobinuclear species (M2L, M2LH-1). researchgate.netresearchgate.net

Similarly, research on adipic acid dihydrazide (AADH) with Mg(II) and Ca(II) also revealed the formation of mononuclear and binuclear species. iosrjournals.org Dihydrazides like succinic acid dihydrazide have also been shown to form a variety of coexisting mononuclear and binuclear species in different protonation states when interacting with transition metal ions. chem-soc.si These studies are crucial for understanding the coordination chemistry of dihydrazides and their potential applications in areas such as catalysis and environmental remediation. iosrjournals.org

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at a micro-level. mpg.dewindows.net In the context of this compound and its applications, SEM provides valuable information about the structure of materials incorporating these compounds.

For instance, in the development of hydrogels for wound care, SEM is used to characterize the morphology of the hydrogel structure. nih.govsanu.ac.rs The technique can reveal details about the porous network of the hydrogel, which is critical for its swelling behavior and ability to support cell growth. nih.gov SEM has been employed to study the morphology of various hydrogels, including those made from N-carboxyethyl chitosan (B1678972) and adipic acid dihydrazide. nih.gov

When preparing biological samples for SEM, various methods can be employed, and the choice of preparation can affect the resulting image quality and the features that can be observed. nih.gov For instance, samples can be dried for conventional SEM to study surface morphology or embedded in plastic for backscattered electron imaging to recognize cellular organelles. nih.gov

Rheological Testing and Swelling Measurements for Hydrogel Properties

Rheological testing and swelling measurements are critical for characterizing the mechanical and physical properties of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. tainstruments.comcellulosechemtechnol.ro

Rheological analysis provides insights into the viscoelastic properties of hydrogels, such as their storage modulus (G') and loss modulus (G''). nsf.gov These properties determine the gel's mechanical strength and behavior under stress. nsf.gov For example, cellulose-based hydrogels cross-linked with sebacic acid exhibited viscoelastic liquid-like behaviors, which differed from those cross-linked with citric acid or succinic acid. cellulosechemtechnol.ro The sebacic acid cross-linked hydrogels also showed shear-thinning characteristics at high shear rates. cellulosechemtechnol.ro

Swelling measurements quantify a hydrogel's ability to absorb and retain water, a key property for applications like drug delivery and tissue engineering. mdpi.comresearchgate.netmdpi.com The swelling ratio is typically calculated as the weight ratio of absorbed water to the dry weight of the hydrogel. mdpi.com Studies on hydrogels containing phenylboronic acid side chains, for instance, have investigated their swelling behavior under different pH values and fructose (B13574) concentrations. mdpi.com The swelling of single-network hydrogels is influenced by factors such as the chain length of the polymer precursors and the solid content. diva-portal.org

Light Transmittance Measurements for Optical Performance

Light transmittance measurements are used to evaluate the optical clarity of materials. This is particularly important for applications where transparency is a key requirement, such as in optical devices or packaging films. The addition of this compound derivatives to polymers can affect their optical properties.

In a study on poly(L-lactic acid) (PLLA), the incorporation of N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HAD) was found to decrease the light transmittance of the PLLA. researchgate.net Similarly, the addition of N,N'-adipic bis(4-phenylbutyric acid) dihydrazide (APAD) to PLLA also led to a significant decrease in light transmittance, with the transmittance dropping to almost zero at APAD concentrations greater than 2 wt.%. ktu.lt This reduction in transparency is attributed to the enhancement of crystallization and the inherent opaqueness of the dihydrazide additive itself. ktu.lt However, at a lower concentration of 0.5 wt%, the PLLA/APAD sample maintained a light transmittance higher than 50%, indicating a balance between improved crystallization and good optical performance. ktu.lt

The measurement of light transmittance is often performed using a spectrophotometer, which measures the ratio of the intensity of light emerging from a sample to the intensity of the incident light. google.com

Comparative Studies and Structure Activity/property Relationships

Comparative Analysis with Other Dihydrazide

Sebacic dihydrazide (SDH) is a member of the dicarboxylic acid dihydrazide family, which includes compounds like adipic dihydrazide (ADH), succinic dihydrazide, and azelaic dihydrazide, all characterized by a linear aliphatic chain separating two terminal hydrazide groups. evitachem.comwikipedia.org It is also compared with aromatic dihydrazides, such as isophthalic dihydrazide (IDH), which feature a rigid aromatic core instead of a flexible aliphatic chain. adhesivesmag.comac-catalysts.com Among the aliphatic dihydrazides, ADH is frequently used and has a lower molecular weight and melting point compared to SDH. atamanchemicals.comgantrade.com These structural differences, particularly the length and nature (aliphatic vs. aromatic) of the central spacer, are fundamental to the distinct properties and performance of each dihydrazide in various applications.

Influence of Aliphatic Chain Length on Reactivity and Application Performance

The length of the aliphatic chain in dihydrazides is a critical determinant of their reactivity and performance. While carbodihydrazide (CDH), which has the shortest possible carbon backbone, is considered the most reactive or "fastest" dihydrazide, the influence of chain length can be context-dependent. adhesivesmag.comac-catalysts.com For instance, studies on hydrazone formation with small molecule aldehydes show that the intrinsic reactivity of the terminal hydrazide groups is not significantly affected by the length of the polymer chain separating them. acs.org However, when the reaction occurs between two macromolecules, a longer chain can lead to a reduction in the apparent forward reaction rate. acs.org

In polymer applications, the impact of chain length is more pronounced. The longer, ten-carbon aliphatic chain of this compound imparts greater flexibility to polymer networks compared to adipic dihydrazide, which has a six-carbon chain. This increased flexibility directly translates to improved performance in certain applications. For example, in epoxy resin systems, the adhesive strength of a formulation cured with SDH was measured at 50.4 kgf cm⁻², significantly outperforming the 28.3 kgf cm⁻² achieved with an ADH-cured system. mdpi.com Similarly, another study reported that SDH-based epoxies exhibit superior adhesion strength (2.5 MPa) compared to ADH-based ones (1.8 MPa), a difference attributed to the longer chain.

Structure-Property Correlations in Polymer Systems (e.g., Epoxy Resins, PLLA)

The molecular structure of a dihydrazide directly correlates with the final properties of the polymer systems in which it is used as a curing agent or additive.

Epoxy Resins: The structure of the dihydrazide's spacer dictates the mechanical properties of the cured epoxy. mdpi.com The long, flexible aliphatic backbone of SDH results in cured networks with enhanced flexibility and a lower glass transition temperature (Tg ≈ 75°C) compared to the rigid aromatic structure of IDH, which yields a much higher Tg (≈ 110°C). This flexibility also contributes to superior adhesion. mdpi.com Conversely, the slower curing rate of SDH compared to other dihydrazides makes it a suitable latent curing agent for applications requiring high-temperature processing.

Poly(L-lactic acid) (PLLA): In PLLA, a biodegradable polymer, dihydrazides function as effective nucleating agents that accelerate crystallization. smolecule.com A comparative study of two derivatives, diphenyl sebacate (B1225510) hydrazide (derived from sebacic acid) and diphenyl adipate (B1204190) hydrazide (from adipic acid), demonstrated the superiority of the longer sebacic chain. academax.com The sebacate-based nucleating agent produced a greater increase in crystallinity and impact strength in PLLA than the adipate-based one. academax.com

The following table summarizes the comparative performance of this compound and adipic dihydrazide in polymer systems based on research findings.

Polymer SystemPropertyThis compound (SDH) PerformanceAdipic Dihydrazide (ADH) PerformanceReference
Epoxy ResinAdhesion StrengthSuperior (2.5 MPa)Lower (1.8 MPa)
Adhesion StrengthHigher (50.4 kgf cm⁻²)Lower (28.3 kgf cm⁻²) mdpi.com
Poly(L-lactic acid) (PLLA)Crystallinity IncreaseHigher (+12.57% at 0.8% loading)Lower (+10.21% at 1.0% loading) academax.com
Impact Strength IncreaseHigher (+31.3%)Lower academax.com

Impact of Structural Modifications on Metal Complexation Behavior

Dihydrazides are versatile ditopic ligands, meaning they possess two separate binding sites capable of coordinating with metal ions. iosrjournals.orgresearchgate.net These sites, the hydrazide groups, can bind to metals through their carbonyl oxygen and terminal amino nitrogen atoms, allowing for the formation of various mononuclear (one metal ion) and binuclear (two metal ions) complexes. iosrjournals.orgasianpubs.org

The primary structural modification among aliphatic dihydrazides is the length of the hydrocarbon chain separating the two hydrazide functionalities. Sebacic acid dihydrazide, with its long and flexible eight-carbon methylene (B1212753) chain (-(CH2)8-), can readily form both mononuclear and binuclear complexes with transition metals like Co(II) and Ni(II). researchgate.netresearchgate.net Similarly, adipic acid dihydrazide, with a shorter four-carbon chain (-(CH2)4-), also forms a range of complex species with metal ions such as Mg(II) and Ca(II). iosrjournals.org The different chain lengths provide distinct spatial separation and flexibility between the two coordination pockets. This structural variance influences the stereochemistry and stability of the resulting metal complexes, enabling the ligand to adopt conformations suitable for chelating a single metal ion or bridging two separate metal centers.

Effects on Peptide Immobilization Efficiency

In biomedical applications, dihydrazides are used as linker molecules to immobilize bioactive substances like peptides onto surfaces. The length of the dihydrazide chain plays a crucial role in the efficiency of this process. A longer chain can provide better spatial orientation and accessibility for the immobilized peptide, enhancing its ability to interact with biological targets.

Research has shown that this compound is a highly effective spacer for this purpose. In a comparative study, this compound (C10) demonstrated a superior peptide immobilization efficiency of 90%. This was significantly higher than the efficiency achieved with shorter dihydrazides, highlighting the benefit of the longer chain. uky.edu

The data below compares the immobilization efficiency of different aliphatic dihydrazides.

Dihydrazide SpacerAliphatic ChainImmobilization Efficiency (%)Reference
Oxalic DihydrazideC285
Succinic DihydrazideC470
This compoundC1090

Comparison of this compound Derivatives

Modifying the structure of this compound leads to derivatives with tailored properties and activities. These modifications can occur at the terminal hydrazide groups or by creating more complex structures using the sebacic acid backbone as a scaffold.

Structure-Activity Relationships in Biological Applications

The versatile structure of this compound allows for the synthesis of derivatives with potential biological activities. The long aliphatic chain often serves as a flexible spacer or scaffold, while the biological activity is conferred by the groups attached to it.

Another approach is to chemically transform the terminal hydrazide groups into new functional structures. Researchers have synthesized 1,8-bis-(3-mercapto-4-amino- adhesivesmag.comacs.org-triazol-5-yl)-octane starting from this compound. innovareacademics.in This reaction converts the hydrazides into heterocyclic triazole rings, and the resulting compound was found to exhibit antimicrobial and antifungal properties. innovareacademics.in This demonstrates a clear structure-activity relationship where the conversion of the hydrazide groups into a new chemical entity imparts specific biological functions.

Influence of Protecting Groups on Spectroscopic Fragmentation Patterns

The introduction of protecting groups to the terminal nitrogens of this compound significantly alters its spectroscopic properties. These groups are typically installed to prevent unwanted side reactions during synthesis or to modify the compound's properties for specific applications. researchgate.net The analysis of the resulting derivatives by spectroscopic methods, particularly mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, reveals distinct changes in fragmentation patterns and spectral characteristics compared to the parent molecule. These changes provide valuable information about the structure of the protected derivative and the influence of the protecting group itself.

Mass Spectrometry (MS)

In mass spectrometry, protecting groups have a profound effect on the fragmentation pathways of dihydrazide derivatives. The fragmentation of unprotected dihydrazides often involves cleavages within the aliphatic chain. However, when N-acyl protecting groups are introduced, the fragmentation is directed by these new functionalities.

Studies on N,N'-diacyl derivatives of dicarboxylic acid dihydrazides, which are structurally analogous to protected this compound, provide insight into these fragmentation patterns. For instance, research on N,N'-diacetyl succinic dihydrazide and N,N'-diacyl glutaric dihydrazides is used to understand the mass spectrometry fragmentation of this class of compounds. evitachem.com The general fragmentation of dihydrazide derivatives often begins with the elimination of the side radicals (the protecting groups) from the molecular ions. science.org.ge For an N,N'-diacyl this compound, a primary fragmentation pathway would involve the cleavage of the acyl group.

Consider a generic N,N'-diacyl protected this compound. The initial fragmentation in an electron ionization (EI) mass spectrum would likely involve:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the nitrogen of the hydrazide, leading to the formation of an acylium ion ([R-C≡O]⁺) corresponding to the protecting group.

Loss of the protecting group: Elimination of the entire protecting group radical or a neutral molecule derived from it.

This contrasts with the fragmentation of related polyesteramides of sebacic acid, where fragmentation is dominated by β-hydrogen transfer leading to scission of –O–CH₂– bonds and cleavage within the sebacate moiety's hydrocarbon chain. mdpi.com The presence of the acyl protecting group on the terminal nitrogen introduces a new, more labile site that directs the initial fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. In unprotected this compound, the amine (NH) and hydrazide (NH₂) protons have characteristic chemical shifts. For example, the NH protons of the hydrazide group in this compound appear as a peak around δ 9.25 ppm in DMSO-d₆.

When a protecting group is attached to the terminal nitrogen, the chemical environment of the adjacent NH proton changes significantly, resulting in a noticeable shift in its resonance. This is clearly observed in N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED), where hydrocinnamic acid moieties act as protecting groups. e3s-conferences.org

CompoundFunctional Group¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆Reference
This compound-C(O)NH-NH₂~9.25
N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED)-C(O)NH-NH-C(O)-9.72 (s, 1H, NH), 9.67 (s, 1H, NH) e3s-conferences.org

The downfield shift of the NH proton signals in HASED to δ 9.67-9.72 ppm is indicative of the change from a primary amine environment (-NH₂) to a secondary amide-like environment (-NH-C(O)-). e3s-conferences.org The protecting group's structure introduces additional signals, such as those for aromatic protons (δ 7.17–7.30 ppm) and methylene protons from the hydrocinnamic acid backbone. e3s-conferences.org

Infrared (IR) Spectroscopy

IR spectroscopy detects the vibrational frequencies of functional groups. In this compound, key peaks include those for N-H stretching and C=O (Amide I) stretching. The introduction of a protecting group, particularly an acyl group, modifies these characteristic vibrations.

The comparison between unprotected this compound and N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED) illustrates these changes.

CompoundVibrational ModeIR Frequency (cm⁻¹)Reference
This compoundN-H stretch~3300
C=O stretch (Amide I)~1630
N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED)N-H stretch3316.7, 3217.4 e3s-conferences.org
C=O stretch (Amide I)1633.0 e3s-conferences.org

In HASED, the N-H stretching bands are observed at 3316.7 and 3217.4 cm⁻¹. e3s-conferences.org The C=O stretching frequency is found at 1633.0 cm⁻¹, which is typical for secondary amides. e3s-conferences.org The presence of the aromatic rings from the hydrocinnamic acid protecting group also introduces new bands, such as those for aromatic C-H stretching. The specific frequencies and patterns of the N-H and C=O bands can provide confirmation of the successful introduction of the protecting group and offer clues about hydrogen bonding within the molecular structure.

Q & A

Q. What are the established synthetic routes for sebacic dihydrazide (SDH) in laboratory settings?

SDH is typically synthesized via hydrazinolysis of sebacic acid esters or direct reaction of sebacic acid with hydrazine hydrate under controlled conditions. A common approach involves carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to functionalize polymers with dihydrazide groups, as demonstrated in hydrazide-grafted polyglutamic acid synthesis . For small-molecule SDH, methods analogous to azelaic acid dihydrazide synthesis (e.g., refluxing sebacic acid with excess hydrazine in ethanol) may be adapted . Purity is ensured through recrystallization and confirmed via melting point analysis (SDH: ~180–185°C) .

Q. Which spectroscopic and analytical techniques are most suitable for characterizing SDH’s purity and structural integrity?

  • FTIR : Confirms hydrazide (–NHNH₂) and carbonyl (C=O) peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹, respectively .
  • ¹H/¹³C NMR : Identifies backbone methylene (–CH₂–) signals and hydrazide proton resonances .
  • Elemental Analysis : Validates molecular formula (C₁₀H₂₂N₄O₂) .
  • DSC/TGA : Assesses thermal stability and melting behavior .

Q. How does SDH compare to adipic acid dihydrazide (ADH) in crosslinking efficiency for polymeric systems?

SDH’s longer aliphatic chain (10 carbons vs. ADH’s 6 carbons) enhances flexibility in polymer networks but reduces solubility in polar solvents. In epoxy resins, SDH’s higher molecular weight (230.31 g/mol vs. ADH’s 174.20 g/mol) slows curing kinetics but improves adhesion strength in high-temperature applications .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in SDH’s dual role as a crystallization promoter and thermal destabilizer in polylactide (PLLA) blends?

SDH accelerates PLLA crystallization by acting as a nucleating agent, increasing crystallization enthalpy (e.g., from 0.1 J/g to 48.5 J/g at 1 wt%). However, its presence reduces thermal stability due to increased crystallite boundaries, which act as stress concentrators. To address this, researchers combine SDH with stabilizers (e.g., antioxidants) and optimize blending protocols (e.g., melt compounding at 170–190°C) .

Q. How can SDH’s hydrazide groups be leveraged for pH-sensitive drug delivery systems?

SDH’s hydrazide moieties form pH-labile hydrazone bonds with ketone-containing drugs (e.g., doxorubicin). For example, SDH-functionalized PEG conjugates release drugs selectively in acidic tumor microenvironments (pH ~5.5–6.5). Key steps include:

  • Oxidizing PEG to introduce carbonyl groups.
  • Conjugating SDH via carbodiimide chemistry.
  • Loading drugs through hydrazone linkages .

Q. What methodologies evaluate SDH’s efficacy as a latent curing agent in epoxy-based adhesives for electronic devices?

  • Curing Degree Analysis : FTIR monitors epoxy ring opening (disappearance of ~915 cm⁻¹ peak).
  • Adhesion Testing : Lap shear strength measurements (ASTM D1002) on glass or metal substrates.
  • Contamination Assays : HPLC quantifies liquid crystal (LC) leaching from cured resins .

Q. Why does SDH’s spacer length critically influence biomolecule orientation in PLGA surface functionalization?

SDH’s 10-carbon chain provides optimal spacing for biomolecule accessibility compared to shorter dihydrazides (e.g., adipic acid dihydrazide). In PLGA derivatization, SDH at 0.011 mM achieves uniform surface density without steric hindrance, enabling controlled immobilization of peptides/proteins via N-terminal hydrazone bonds .

Methodological Considerations

  • Data Contradiction Analysis : When SDH’s effects conflict (e.g., enhanced crystallinity vs. reduced transparency), use polarized optical microscopy (POM) and UV-Vis spectroscopy to correlate crystallite size with light scattering .
  • Optimization Frameworks : Design-of-experiment (DoE) models (e.g., response surface methodology) can balance SDH concentration, curing temperature, and mechanical properties in epoxy systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.